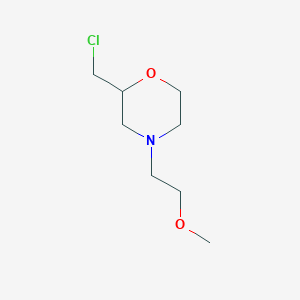
2-(Chloromethyl)-4-(2-methoxyethyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-4-(2-methoxyethyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives Morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms The compound this compound is characterized by the presence of a chloromethyl group at the second position and a methoxyethyl group at the fourth position of the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-(2-methoxyethyl)morpholine typically involves the reaction of morpholine with appropriate chloromethylating and methoxyethylating agents. One common method involves the use of chloromethyl methyl ether and 2-methoxyethanol in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-4-(2-methoxyethyl)morpholine undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the compound can result in the formation of corresponding alcohols or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution: Products include azido, thiocyanato, and alkoxy derivatives.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include alcohols and amines.
Scientific Research Applications
2-(Chloromethyl)-4-(2-methoxyethyl)morpholine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-4-(2-methoxyethyl)morpholine involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins, nucleic acids, and other cellular components. This can result in the inhibition of enzymatic activities, disruption of cellular processes, and induction of cell death. The methoxyethyl group may enhance the compound’s solubility and facilitate its cellular uptake.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)morpholine: Lacks the methoxyethyl group, which may affect its solubility and reactivity.
4-(2-Methoxyethyl)morpholine: Lacks the chloromethyl group, which may reduce its potential for nucleophilic substitution reactions.
2-(Bromomethyl)-4-(2-methoxyethyl)morpholine: Similar structure but with a bromomethyl group instead of a chloromethyl group, which may influence its reactivity and biological activity.
Uniqueness
2-(Chloromethyl)-4-(2-methoxyethyl)morpholine is unique due to the presence of both chloromethyl and methoxyethyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
64317-41-5 |
|---|---|
Molecular Formula |
C8H16ClNO2 |
Molecular Weight |
193.67 g/mol |
IUPAC Name |
2-(chloromethyl)-4-(2-methoxyethyl)morpholine |
InChI |
InChI=1S/C8H16ClNO2/c1-11-4-2-10-3-5-12-8(6-9)7-10/h8H,2-7H2,1H3 |
InChI Key |
XIOKBXMCLGTWRR-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1CCOC(C1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















